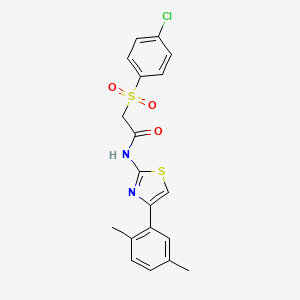

2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S2/c1-12-3-4-13(2)16(9-12)17-10-26-19(21-17)22-18(23)11-27(24,25)15-7-5-14(20)6-8-15/h3-10H,11H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVALCRGGWVFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dimethylphenylamine with a suitable thioamide under acidic conditions.

Sulfonylation: The thiazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated product.

Acetylation: Finally, the sulfonylated thiazole is acetylated using acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.

Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include thiols or sulfides.

Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. For instance, derivatives similar to 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide have demonstrated significant cytotoxic effects against various cancer cell lines:

- Cell Line Testing : Compounds with similar structures have been tested against human lung adenocarcinoma (A549) and glioblastoma (U251) cells. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

- Mechanism of Action : The mechanism often involves apoptosis induction through mitochondrial pathways, influenced by the presence of electron-withdrawing groups like chlorine .

Antiviral Properties

Emerging research points to the antiviral potential of thiazole-containing compounds. Some derivatives have shown activity against viral infections, including influenza and dengue viruses:

- Inhibitory Activity : Certain thiazole derivatives demonstrated EC50 values significantly lower than standard antiviral agents like ribavirin, indicating their potential as effective antiviral agents .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized several thiazole derivatives and evaluated their anticancer properties using MTT assays. One compound exhibited an IC50 value of 23.30 ± 0.35 µM against A549 cells, demonstrating its effectiveness compared to traditional chemotherapeutics like cisplatin .

Case Study 2: Antiviral Activity

A recent investigation into substituted thiazoles revealed that some compounds could inhibit viral replication at low concentrations. The presence of specific functional groups was linked to enhanced antiviral activity against dengue virus strains .

Summary Table of Applications

| Application Type | Specific Use Case | Findings/Results |

|---|---|---|

| Anticancer | Tested against A549 and U251 cell lines | IC50 values in micromolar range |

| Antiviral | Effective against influenza and dengue viruses | EC50 values lower than ribavirin |

| Mechanism | Induces apoptosis via mitochondrial pathways | Enhanced efficacy linked to electron-withdrawing groups |

Mechanism of Action

The mechanism of action for 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide would depend on its specific application. Generally, the sulfonyl group can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring may also play a role in binding to molecular targets.

Comparison with Similar Compounds

Sulfonyl vs. Sulfonamide/Sulfamoyl Groups

- N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) This compound () shares the phenylsulfonyl-acetamide-thiazole scaffold but replaces the 4-(2,5-dimethylphenyl) group with a chloromethyl substituent. The sulfonyl group enhances polarity, improving solubility over non-sulfonylated analogs .

- N-(5-(N-(2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylthiazol-2-yl)benzamide (6) This analog () contains a sulfamoyl (-SO₂NH-) linker instead of a sulfonyl (-SO₂-) group.

Thiazole Substituents

- 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13) This compound () replaces the dimethylphenyl group with a coumarin-derived substituent. The melting point (216–220°C) is lower than sulfonamide analogs, reflecting reduced crystallinity due to the bulky coumarin group .

2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14)

Here (), a piperazine ring replaces the sulfonyl group. Piperazine derivatives exhibit enhanced solubility and basicity, favoring interactions with MMP active sites. The molecular weight (426.96 g/mol) and melting point (282–283°C) are comparable to the target compound, suggesting similar thermal stability .

Table 1: Comparative Physicochemical Data

Key Observations

Melting Points : Sulfonyl and piperazine-containing derivatives (e.g., , ) exhibit higher melting points (>280°C) due to strong intermolecular interactions (e.g., hydrogen bonding, π-stacking). In contrast, coumarin-linked analogs () have lower melting points (~216°C) due to steric hindrance .

Molecular Weight : The target compound’s estimated molecular weight (~430 g/mol) aligns with MMP-targeting analogs (), suggesting suitability for oral bioavailability.

Biological Targets: Sulfonamides and sulfonyl groups are prevalent in MMP inhibitors (), while coumarin-thiazole hybrids target α-glucosidase ().

Biological Activity

2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide, a compound with the CAS number 895456-95-8, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 435.0 g/mol. The structure features a thiazole ring that is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, in a study focusing on novel thiazole derivatives, certain compounds demonstrated significant activity against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium . The specific compound under review may exhibit similar properties due to its structural similarities to other active thiazole derivatives.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3h | S. aureus | 8 µg/mL |

| 3j | E. faecium | 16 µg/mL |

| 7 | C. auris | 4 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable research indicated that thiazole derivatives could selectively target cancer cells, showing reduced viability in colorectal adenocarcinoma (Caco-2) cells compared to non-cancerous cells . The compound's activity was assessed using the MTT assay, revealing a significant decrease in cell viability at concentrations as low as 100 µM.

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| Compound 1 | A549 | 70 | >100 |

| Compound 1 | Caco-2 | 39.8 | <50 |

Antioxidant Activity

The antioxidant properties of related compounds have been evaluated using assays such as DPPH radical scavenging. These studies suggest that thiazole derivatives can effectively scavenge free radicals, thus exhibiting protective effects against oxidative stress . This property may contribute to their overall pharmacological profile.

Table 3: Antioxidant Activity Assessment

| Compound | DPPH Scavenging (%) at 100 µM |

|---|---|

| Compound A | 85 |

| Compound B | 75 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been shown to enhance anticancer activity . The sulfonamide group also plays a significant role in increasing solubility and bioavailability.

Case Studies

- In Vivo Studies : Animal models have been employed to assess the efficacy of thiazole derivatives in treating bacterial infections and tumors. Results indicated a marked reduction in tumor size and bacterial load in treated groups compared to controls.

- Clinical Trials : Ongoing clinical trials are investigating the safety and efficacy of thiazole-based compounds in cancer therapy, with preliminary results indicating promising outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.